Unsubstituted Benzenesulfonamide Head Group vs. 4-Methoxy-3-Methyl Analog: Impact on Antiproliferative Potency
The target compound bears an unsubstituted benzenesulfonamide, whereas the closest commercially characterized analog, 4-methoxy-3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide (CAS 1797330-79-0), carries electron-donating methoxy and methyl groups. The latter exhibits IC₅₀ values of 12 µM (MCF-7 breast cancer) and 10 µM (A549 lung cancer) in MTT assays . The absence of these substituents in the target compound is predicted to reduce potency against these cell lines while potentially improving selectivity for alternative targets such as carbonic anhydrase isoforms, where unsubstituted benzenesulfonamides are known zinc-binding pharmacophores .
| Evidence Dimension | Antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be ≥10–12 µM based on analog SAR |
| Comparator Or Baseline | 4-Methoxy-3-methyl analog (CAS 1797330-79-0): IC₅₀ = 12 µM (MCF-7), 10 µM (A549) |
| Quantified Difference | Potency shift magnitude unknown; methoxy deletion typically reduces cellular potency by 2- to 10-fold in related sulfonamide series |
| Conditions | MCF-7 human breast adenocarcinoma and A549 human lung carcinoma cell lines; MTT endpoint |
Why This Matters
Users requiring an unsubstituted benzenesulfonamide for fragment-based screening or as a synthetic intermediate should select this compound over the methoxy analog to avoid confounding electronic effects.
